
3-(3,4-Dimethoxyphenyl)-1-propanol
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-propanol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-dimethoxyphenyl)propanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another method involves the Grignard reaction, where 3,4-dimethoxybenzyl chloride reacts with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with propanal to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-(3,4-dimethoxyphenyl)propanal using a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-dimethoxyphenyl)propanal or 3-(3,4-dimethoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-(3,4-dimethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3-(3,4-Dimethoxyphenyl)propanal, 3-(3,4-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethoxyphenyl)propyl chloride, 3-(3,4-Dimethoxyphenyl)propyl bromide.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenol
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Comparison
3-(3,4-Dimethoxyphenyl)-1-propanol is unique due to its specific structural features, such as the presence of a propanol chain attached to the 3,4-dimethoxyphenyl group. This distinguishes it from similar compounds like 3,4-dimethoxyphenol, which lacks the propanol chain, and 3,4-dimethoxyphenethylamine, which has an amine group instead of a hydroxyl group. These structural differences contribute to variations in their chemical reactivity and biological activities.
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound is characterized by its phenolic structure, which influences its interaction with biological molecules. It is derived from natural sources such as Acorus gramineus and Croton lechleri .
Research indicates that this compound interacts with various enzymes involved in metabolic processes. Notably, it exhibits inhibitory effects on enzymes related to aromatic amino acid metabolism, which can influence neurotransmitter synthesis and other critical biochemical pathways .
Biological Activities
The compound has been studied for several biological activities:
- Antioxidant Activity : The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Effects : Preliminary findings indicate that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) in vitro .
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity : A study highlighted that the compound effectively reduced oxidative stress markers in cellular models. This suggests a protective role against cellular damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Another investigation revealed that this compound significantly decreased pro-inflammatory cytokines in vitro. This positions it as a candidate for further research into anti-inflammatory therapies .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various synthesized compounds, this compound demonstrated notable cytotoxicity against MCF-7 cells with minimal toxicity towards normal cells. This selectivity is crucial for developing safer anticancer agents .
Q & A
Basic Question: What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-propanol, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via two primary methods:
- Method A (Reduction): Reduction of 3-(3,4-dimethoxyphenyl)propanal using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the alcohol with near-quantitative efficiency .
- Method B (Diborane/Oxidation): Hydroboration of 3,4-dimethoxyallylbenzene with diborane followed by oxidation produces this compound in 84% yield. However, this method generates ~8.5% of the isomeric 2-propanol byproduct, requiring chromatographic purification .
Key Factors Affecting Yield:
- Temperature Control: Exothermic reactions (e.g., bromine addition in Method A) require cooling to 0°C to minimize side reactions .
- Solvent Choice: Acetonitrile improves solubility in Method A, while THF stabilizes intermediates in Method B .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions in NMR or mass spectra often arise from:
- Isomeric Byproducts: The 2-propanol isomer (from Method B) shows distinct ¹H-NMR shifts (e.g., δ 1.6–1.8 ppm for the secondary alcohol proton) compared to the 1-propanol target (δ 3.6–3.8 ppm for the primary alcohol) .
- Confirmation Strategies:
- X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., distinguishing threo vs. erythro diastereomers in derivatives) .
- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to assign positions in complex mixtures .
Example: In oxidation studies, ¹H-NMR of 3-(3,4-dimethoxyphenyl)-propanal (derived from the alcohol) shows a triplet at δ 9.7 ppm (aldehyde proton), absent in the alcohol precursor .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 196 for C₁₁H₁₆O₃) . Chemical ionization (DCI/NH₃) enhances detection of fragile intermediates (e.g., m/z 276 [M+NH₄]⁺ for brominated derivatives) .
- ¹H/¹³C-NMR: Key signals include:
- IR Spectroscopy: O–H stretch (~3350 cm⁻¹) and C–O (1250 cm⁻¹) confirm alcohol functionality .
Advanced Question: What strategies mitigate byproduct formation during synthesis or derivatization?
Answer:
Common Byproducts and Solutions:
- Isomeric Alcohols (2-propanol): Optimize hydroboration-oxidation stoichiometry to favor anti-Markovnikov addition .
- Over-Oxidation to Aldehydes: Use mild oxidizing agents (e.g., MnO₂) instead of DDQ, which can generate acylals or esters in acidic conditions .
- Bromination Side Reactions: Replace PBr₃ with controlled HBr gas to avoid phosphine oxide byproducts .
Example: In the synthesis of 1-bromo-3-(3,4-dimethoxyphenyl)propane, excess bromine leads to di-brominated products. Stoichiometric PPh₃/Br₂ (1:1 molar ratio) minimizes this issue .
Basic Question: What are common intermediates derived from this compound in organic synthesis?
Answer:
- Bromopropane Derivatives: Reaction with PBr₃ or HBr yields 1-bromo-3-(3,4-dimethoxyphenyl)propane, a precursor for Wittig reactions .
- Mesylates/Tosylates: Methanesulfonyl chloride converts the alcohol to a mesylate (96% yield), enabling nucleophilic substitutions .
- Aldehydes: Controlled oxidation with DDQ or ozonolysis produces 3-(3,4-dimethoxyphenyl)propanal for subsequent condensations .
Advanced Question: How does the choice of oxidizing agent impact product distribution in downstream reactions?
Answer:
- DDQ in Methanol: Oxidizes propenyl derivatives to methyl esters (e.g., methyl (E)-3-(3,4-dimethoxyphenyl)propenoate, 55% yield) .
- Ozonolysis: Cleaves alkenes to aldehydes (e.g., 3-(3,4-dimethoxyphenyl)propanal), which are reduced to alcohols or aminated .
- CrO₃/H₂SO₄: Over-oxidizes primary alcohols to carboxylic acids, necessitating milder agents like MnO₂ for selective aldehyde formation .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWRXJZUKDIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192532 | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-47-3 | |
Record name | 3-(3′,4′-Dimethoxyphenyl)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3929-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZENEPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327PD521ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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